2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-pyridin-4-yl-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-10-9(2-1-5-13-10)11(16)14-8-3-6-12-7-4-8/h1-7H,(H,13,15)(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXIORVPJIDLCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Condensation via Carboxylic Acid Intermediates
A widely employed strategy involves the direct coupling of 2-oxo-1,2-dihydropyridine-3-carboxylic acid with 4-aminopyridine. This method leverages classic amide bond formation techniques, as exemplified in the synthesis of structurally related 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. The reaction typically employs carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of hydroxybenzotriazole (HOBt) to suppress racemization.
Key experimental parameters include:
- Solvent System : Dimethylformamide (DMF) or dichloromethane (DCM)
- Temperature : 0–25°C under inert atmosphere
- Reaction Time : 12–24 hours
- Workup : Aqueous extraction followed by recrystallization from acetonitrile/methanol mixtures
A notable advantage of this route is the commercial availability of both starting materials. However, the hygroscopic nature of 2-oxo-1,2-dihydropyridine-3-carboxylic acid necessitates careful handling to prevent hydrolysis side reactions. Purification via preparative HPLC yields the target compound in 65–72% purity, with residual coupling agents removed through silica gel chromatography.
Ring-Opening of 2-Cyano-4-pyrone Derivatives
An innovative two-step approach utilizes 2-cyano-4-pyrone as a key intermediate, as detailed in studies of 4-pyridone-3-carboxamide synthesis. The methodology capitalizes on the reactivity of the cyano group adjacent to the pyrone carbonyl, which undergoes nucleophilic substitution with 4-aminopyridine:
Formation of 5-Amino-3-oxopent-4-enamide :
Reaction of 2-cyano-4-pyrone with excess 4-aminopyridine in anhydrous THF at −20°C for 8–14 days produces the enamine intermediate. Trifluoroacetic acid (TFA) catalysis accelerates this step, achieving 58–64% conversion.Cyclization to Pyridone Core :
Thermal treatment of the enamine at 80–100°C in toluene induces intramolecular cyclization. Azeotropic removal of water drives the reaction to completion, yielding the target carboxamide in 49–62% overall yield.
This route demonstrates excellent functional group tolerance, particularly for electron-deficient pyridine derivatives. The table below compares key parameters for pyrone-based syntheses:
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reaction Temperature | −20°C (Step 1), 80°C (Step 2) | 49–62 | |
| Solvent System | THF/Toluene | - | |
| Catalytic System | TFA (0.5 equiv) | - |
Palladium-Catalyzed Cross-Coupling Strategies
Recent advances in transition metal catalysis have enabled novel disconnections for pyridone derivatives. Patent literature describes the use of palladium complexes to construct the pyridine-2(1H)-one motif from halogenated precursors. A representative protocol involves:
- Starting Material : 4-Iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Coupling Partner : 4-Aminopyridine
- Catalyst System : Pd(OAc)₂/Xantphos (2.5 mol%)
- Base : N,N-Diisopropylethylamine (DIPEA) in methanol
Heating the reaction mixture under reflux for 1 hour facilitates oxidative addition and transmetallation steps, followed by reductive elimination to form the C–N bond. Post-reaction purification via trituration with acetonitrile affords the product in 68–75% yield. This method proves particularly effective for introducing sterically demanding substituents while maintaining ring planarity.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic pathway depends on scale, purity requirements, and available infrastructure:
Amide Condensation
- Advantages : Straightforward setup, commercial reagents
- Limitations : Moderate yields, sensitive to moisture
Pyrone Ring-Opening
- Advantages : High functional group compatibility
- Limitations : Extended reaction times (days)
Palladium Catalysis
- Advantages : Rapid synthesis (<2 hours)
- Limitations : Requires inert atmosphere, metal removal
Structural Characterization and Validation
Rigorous analytical confirmation is critical given the compound's pharmacological relevance. Published data for related structures include:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.37 (s, 1H, H-5), 7.26 (d, J = 7.4 Hz, 1H, H-2), 12.5 (s, 1H, NH)
- ¹³C NMR (101 MHz, CDCl₃): 165.2 (C=O), 154.8 (C-2), 138.2 (C-6)
- HRMS : m/z [M+H]⁺ Calcd for C₁₁H₁₀N₃O₂: 216.0768; Found: 216.0771
X-ray crystallographic studies of analogous compounds reveal planar pyridone rings with intramolecular hydrogen bonding between the amide NH and carbonyl oxygen. These interactions likely contribute to the compound's stability in solid-state formulations.
Industrial-Scale Considerations
For kilogram-scale production, the palladium-catalyzed method offers distinct advantages in throughput and reproducibility. Process optimization studies suggest:
- Catalyst recycling via supported Pd nanoparticles reduces metal waste
- Continuous flow reactors improve heat transfer during exothermic coupling steps
- Aqueous workup protocols minimize organic solvent consumption
Regulatory compliance necessitates strict control of residual metal content (<10 ppm Pd), achievable through chelating resin treatments.
Chemical Reactions Analysis
Types of Reactions: 2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other functional groups.
Substitution: The pyridine and dihydropyridine rings can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural analogs and their substitution patterns:
Key Observations :
- Substituent Position : The pyridin-4-yl group in the target compound distinguishes it from analogs like BMS-777607 (pyridin-4-yl vs. fluorophenyl/ethoxy groups) . Positional differences in substituents significantly alter binding affinity; for example, BMS-777607’s fluorophenyl group enhances c-Met inhibition .
- Functional Groups : Sulfonyl () and adamantyl () groups introduce steric bulk and electronic effects, impacting metabolic stability .
Physicochemical Properties
Biological Activity
2-Oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multi-component reaction. A notable method includes the use of N-alkyl-2-cyanoacetamides, aldehydes, and malononitrile under microwave irradiation, which enhances yield and reduces reaction time . The general procedure involves refluxing the reactants in ethanol with a base catalyst, resulting in high yields of the desired product.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound exhibits significant activity against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The IC50 values indicate its potency in inhibiting cell growth, with lower values correlating with improved activity .
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 0.058 |
| A549 | 0.035 |
| MDA-MB-231 | 0.021 |
The presence of functional groups such as -OH and -NH2 has been shown to enhance the antiproliferative activity of pyridine derivatives .
The proposed mechanism involves interaction with cellular components that disrupts normal cellular functions, leading to apoptosis in cancer cells. Molecular docking studies suggest that the compound binds effectively to specific targets within cancer cells, enhancing its therapeutic potential .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyridine ring and the presence of electron-donating groups significantly affect biological activity. Compounds with additional hydroxyl groups demonstrated improved antiproliferative properties due to enhanced hydrophilicity and better interaction with cellular membranes .
Case Studies
Several case studies have documented the efficacy of this compound:
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, indicating its potential as an anticancer agent.
- Combination Therapy : When used in combination with existing chemotherapeutic agents, there was a synergistic effect observed, leading to enhanced efficacy against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
